2-amino-1-(furan-2-ylmethyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-1-(furan-2-ylmethyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(furan-2-ylmethyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of a furan-2-ylmethylamine with a suitable quinoxaline derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(furan-2-ylmethyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoxaline oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes and receptors.
Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-amino-1-(furan-2-ylmethyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(4-fluorobenzyl)-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 2-amino-N-(4-fluorophenyl)methyl-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Uniqueness
Compared to similar compounds, 2-amino-1-(furan-2-ylmethyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exhibits unique structural features that may contribute to its distinct biological activities. The presence of the furan-2-ylmethyl and N-propyl groups can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H19N5O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-amino-1-(furan-2-ylmethyl)-N-propylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C19H19N5O2/c1-2-9-21-19(25)15-16-18(23-14-8-4-3-7-13(14)22-16)24(17(15)20)11-12-6-5-10-26-12/h3-8,10H,2,9,11,20H2,1H3,(H,21,25) |
InChI Key |
JXJHSFNWJWGDMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CO4)N |
Origin of Product |
United States |
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